2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide is a compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their diverse biological activities, including antiviral, anticancer, antioxidant, and antimicrobial properties . This compound has been studied for its potential neuroprotective and anti-neuroinflammatory properties .
Preparation Methods
The synthesis of 2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide involves several stepsThe reaction conditions typically involve the use of reagents such as chloroacetamide and trifluoromethylphenylamine . Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the pyrimidine ring can be reduced to form alcohols.
Substitution: The acetamide moiety can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown promising neuroprotective and anti-neuroinflammatory properties in cell models.
Industry: It may be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide involves the inhibition of endoplasmic reticulum (ER) stress and apoptosis pathways . It also inhibits the NF-kB inflammatory pathway, which is involved in the production of pro-inflammatory cytokines . The compound interacts with molecular targets such as ATF4 and NF-kB proteins, leading to reduced expression of stress markers and inflammatory mediators .
Comparison with Similar Compounds
Similar compounds include other pyrimidine derivatives with neuroprotective and anti-inflammatory properties. For example:
Triazole-pyrimidine hybrids: These compounds have shown similar neuroprotective and anti-neuroinflammatory properties.
Thieno[2,3-d]pyrimidines: These compounds have demonstrated antimicrobial activity and potential as antibacterial agents. The uniqueness of 2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide lies in its specific combination of functional groups, which contribute to its distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N3O2S/c1-8-6-12(20-13(22)18-8)23-7-11(21)19-10-4-2-9(3-5-10)14(15,16)17/h2-6H,7H2,1H3,(H,19,21)(H,18,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPAIAAHGCDXKGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=O)N1)SCC(=O)NC2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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